molecular formula C20H24N2O4 B278228 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Cat. No. B278228
M. Wt: 356.4 g/mol
InChI Key: CUKHDFLGNAYCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as IB-MECA, is a selective agonist of the adenosine A3 receptor. It was first synthesized in the late 1990s and has since been used in various scientific research applications.

Mechanism Of Action

3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide selectively binds to the adenosine A3 receptor, which is found in various tissues throughout the body. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways, including the PI3K/Akt and ERK1/2 pathways. These pathways are involved in various cellular processes, including cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide are diverse and depend on the tissue and cell type. In cancer cells, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis. In inflammation, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In the cardiovascular system, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce myocardial ischemia-reperfusion injury and improve cardiac function.

Advantages And Limitations For Lab Experiments

One advantage of using 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its selectivity for the adenosine A3 receptor, which allows for specific targeting of this receptor. However, one limitation is the potential for off-target effects, as 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may also bind to other adenosine receptors. Another limitation is the potential for toxicity, as high concentrations of 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide may be toxic to cells.

Future Directions

For 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide research include further investigation of its potential as a cancer therapeutic, as well as its potential for the treatment of inflammation and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanisms underlying the cardiovascular effects of 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. Finally, the development of more selective and potent adenosine A3 receptor agonists may lead to improved therapeutic options for various diseases.

Synthesis Methods

The synthesis of 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide involves several steps, starting with the reaction of 3-ethoxybenzoic acid with thionyl chloride to form 3-ethoxybenzoyl chloride. This intermediate is then reacted with 4-amino-3-methoxyphenylacetic acid to form 3-ethoxy-N-[4-(3-methoxy-4-aminophenyl)butanoyl]benzamide. The final step involves the acylation of the amine group with isobutyryl chloride to form 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide.

Scientific Research Applications

3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been used in various scientific research applications, including cancer research, inflammation, and neuroprotection. In cancer research, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neuroprotection, 3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been shown to protect against ischemia and oxidative stress.

properties

Product Name

3-ethoxy-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

3-ethoxy-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide

InChI

InChI=1S/C20H24N2O4/c1-5-26-16-8-6-7-14(11-16)20(24)21-15-9-10-17(18(12-15)25-4)22-19(23)13(2)3/h6-13H,5H2,1-4H3,(H,21,24)(H,22,23)

InChI Key

CUKHDFLGNAYCRX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C(C)C)OC

Origin of Product

United States

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